6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This tricyclic compound features a complex heterocyclic core with key functional groups: a morpholinoethyl chain at position 7, methyl groups at N and C13 positions, and a carboxamide moiety. The carboxamide group may facilitate hydrogen bonding, which is critical for target interactions in pharmacological contexts.
Properties
Molecular Formula |
C20H24N6O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H24N6O3/c1-13-3-4-16-23-18-15(20(28)26(16)12-13)11-14(19(27)22-2)17(21)25(18)6-5-24-7-9-29-10-8-24/h3-4,11-12,21H,5-10H2,1-2H3,(H,22,27) |
InChI Key |
FNZQKXZZMHZBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the morpholin-4-ylethyl group and the imino and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5)
This compound () shares the tricyclic backbone but differs in substituents:
- Position 7 : 2-methoxyethyl instead of 2-morpholin-4-ylethyl.
- N-Substituent: Morpholinoethyl vs. methyl in the target compound.
Key Implications :
- The N-morpholinoethyl substituent in the analogue introduces a secondary amine, which may alter metabolic stability or binding kinetics compared to the methyl group in the target compound .
Spirocyclic Benzothiazol Derivatives ()
While structurally distinct (spiro[4.5]decane vs. tricyclic core), these compounds share functional motifs:
- Morpholine/Amine Groups : Present in both, suggesting similar synthetic strategies for introducing polar substituents.
- Carboxamide Linkages : Critical for hydrogen bonding in both compound classes.
Key Differences :
- Benzothiazol groups in these derivatives are absent in the target compound, which could influence electronic properties or photostability .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
Notes:
- Exact solubility, logP, or bioactivity data are unavailable in the provided evidence.
- Morpholine’s polarity in the target compound may enhance blood-brain barrier penetration compared to methoxyethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
